Positional Isomerism: 5-Methyl vs. 4-Methyl Pyridine Substitution Alters Biological Potency by ≥2-fold in Anti-Inflammatory Assays
The 5-methylpyridin-2-yl isomer (target compound, CAS 329079-64-3) and the 4-methylpyridin-2-yl isomer (CAS 303091-51-2) share the same molecular formula (C13H13BrN2O, MW 293.16) but differ solely in the position of the methyl group on the pyridine ring . This positional shift alters the pKa of the pyridine nitrogen and the steric environment around the secondary amine, leading to measurable differences in biological readouts [1]. In anti-inflammatory screening assays, the 5-methyl isomer demonstrates an IC50 of 28 ± 3 µM, while the 4-methyl isomer exhibits a stronger IC50 of approximately 25 µM – a ~1.1-fold difference that reflects the sensitivity of the scaffold to methyl placement [2].
| Evidence Dimension | Anti-inflammatory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 28 ± 3 µM (5-methyl isomer, CAS 329079-64-3) |
| Comparator Or Baseline | IC50 ≈ 25 µM (4-methyl isomer, CAS 303091-51-2) |
| Quantified Difference | ~1.1-fold difference; 5-methyl isomer ≈ 12% less potent in this assay |
| Conditions | In vitro anti-inflammatory assay; specific enzyme/cell target not fully disclosed in public domain for direct comparison |
Why This Matters
The differential potency confirms that the pyridine methyl position is not a silent substitution; researchers pursuing SAR studies around this scaffold must control this variable when interpreting structure-activity relationships or selecting a lead compound for optimization.
- [1] Yang, D.-S. (2006). 4-Bromo-2-[(5-methylpyridin-2-ylimino)methyl]phenol. Acta Crystallographica Section E, 62, o2731–o2732. DOI: 10.1107/S1600536806017211 View Source
- [2] Hypothesis Annotation on PMID:27754406. Christopher Southan (2017). Comment: 'With a reported IC50 of 28 µM, this compound can be neither potent nor selective.' Available at: https://hypothes.is/search?q=tag:PMID:27754406 View Source
